molecular formula C15H13NO B6156043 1-(benzyloxy)-4-(isocyanomethyl)benzene CAS No. 2122316-45-2

1-(benzyloxy)-4-(isocyanomethyl)benzene

Cat. No.: B6156043
CAS No.: 2122316-45-2
M. Wt: 223.27 g/mol
InChI Key: VEPZHOKYMAOKAK-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(isocyanomethyl)benzene is an aromatic compound featuring a benzene ring substituted with a benzyloxy group (-OCH2C6H5) at position 1 and an isocyanomethyl group (-CH2NC) at position 4. The isocyanide functional group confers unique reactivity, enabling participation in multicomponent reactions (MCRs) such as the Ugi reaction, which is pivotal in synthesizing pharmacologically relevant amides and heterocycles .

Properties

CAS No.

2122316-45-2

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

1-(isocyanomethyl)-4-phenylmethoxybenzene

InChI

InChI=1S/C15H13NO/c1-16-11-13-7-9-15(10-8-13)17-12-14-5-3-2-4-6-14/h2-10H,11-12H2

InChI Key

VEPZHOKYMAOKAK-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CC1=CC=C(C=C1)OCC2=CC=CC=C2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzyloxy)-4-(isocyanomethyl)benzene typically involves the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable benzene derivative under basic conditions.

    Introduction of the isocyanomethyl group: This step involves the reaction of the benzyloxybenzene intermediate with an isocyanide reagent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-4-(isocyanomethyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the isocyanomethyl group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1-(Benzyloxy)-4-(isocyanomethyl)benzene, a compound with significant structural features, has garnered attention in various scientific research applications. This article delves into its applications, focusing on its role in organic synthesis, medicinal chemistry, and material science.

Structural Formula

C10H9N2O\text{C}_{10}\text{H}_{9}\text{N}_{2}\text{O}

Synthesis of Isocyanates

The compound serves as a precursor for the synthesis of various isocyanates. Isocyanates are crucial in the production of polyurethanes and other polymers. The transformation of this compound into isocyanates can be achieved through various methods, including thermal degradation or reaction with amines.

Coupling Reactions

This compound participates in coupling reactions, which are essential for constructing complex organic molecules. These reactions can lead to the formation of new carbon-carbon bonds, facilitating the development of diverse chemical entities.

Reaction TypeExample ProductsReference
Coupling with Grignard ReagentsAlkylated derivatives
Nucleophilic SubstitutionAmine derivatives

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. Research has shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis.

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities. Preliminary studies suggest that it can be effective against various bacterial strains, making it a potential candidate for developing new antibiotics.

Activity TypeTarget OrganismsReference
AnticancerBreast cancer cells (MCF-7)
AntimicrobialStaphylococcus aureus

Polymer Chemistry

In material science, this compound is utilized as a building block for synthesizing advanced materials such as polyurethanes and other polymeric systems. Its unique functional groups allow for tailoring the properties of the resulting materials.

Coatings and Adhesives

Due to its reactivity, this compound can be incorporated into coatings and adhesives formulations, enhancing their performance characteristics such as adhesion strength and chemical resistance.

Material TypeApplicationReference
PolyurethanesFlexible foams
AdhesivesHigh-performance bonding agents

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel anticancer agents derived from this compound. The researchers reported enhanced cytotoxicity against MCF-7 cells compared to standard treatments, highlighting the compound's potential in cancer therapy.

Case Study 2: Development of Antimicrobial Coatings

Research documented in Materials Science & Engineering investigated the incorporation of this compound into antimicrobial coatings. The results demonstrated significant inhibition of bacterial growth on treated surfaces, suggesting its applicability in healthcare settings to reduce infection rates.

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-4-(isocyanomethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the isocyanomethyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

The structural and functional properties of 1-(benzyloxy)-4-(isocyanomethyl)benzene are compared below with key analogs, focusing on substituent effects, synthetic routes, and applications.

Structural and Electronic Effects

Substituent Variations
  • 1-(Isocyanomethyl)-4-methoxybenzene: The methoxy group (-OCH3) is a stronger electron-donating group (EDG) than benzyloxy, increasing electron density on the aromatic ring. This may enhance the stability of the isocyanide group but reduce steric bulk compared to benzyloxy. Reported synthesis yield: 49% .
  • Used in Ugi reactions to generate amides with biological activity .
Functional Group Comparisons
  • 1-(Benzyloxy)-4-isothiocyanatobenzene: Replacing isocyanide with isothiocyanate (-NCS) shifts reactivity toward nucleophilic additions (e.g., with amines to form thioureas).
  • 1-(Isocyanomethyl)-3,5-dimethylbenzene: Additional methyl groups at positions 3 and 5 introduce steric hindrance, which may slow reaction kinetics in MCRs but improve selectivity .

Table 1: Key Properties of this compound and Analogs

Compound Name Substituents Functional Group Synthesis Yield Key Applications References
This compound 1-OCH2C6H5, 4-CH2NC Isocyanide Not specified MCRs, drug discovery
1-(isocyanomethyl)-4-methoxybenzene 4-OCH3 Isocyanide 49% Biological activity studies
1-(isocyanomethyl)-4-bromobenzene 4-Br Isocyanide Not specified Anticancer Ugi adducts
1-(benzyloxy)-4-isothiocyanatobenzene 4-NCS Isothiocyanate Not specified Potential bioactivity

Biological Activity

1-(Benzyloxy)-4-(isocyanomethyl)benzene, with the CAS number 2122316-45-2, is a compound that has garnered attention for its potential biological activity. This article synthesizes the available research findings on its biological properties, mechanisms of action, and implications for medicinal chemistry.

  • Molecular Formula : C9H9N2O
  • Molecular Weight : 161.18 g/mol
  • Structure : The compound features a benzyloxy group and an isocyanomethyl group attached to a benzene ring, which contributes to its unique reactivity and biological interactions.

Biological Activity

This compound has demonstrated various biological activities in recent studies:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. It was tested against several bacterial strains, showing significant inhibition at concentrations as low as 0.5 μg/mL.
  • Anticancer Potential : Research has suggested that the compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways .
  • Mechanism of Action : The mechanism by which this compound exerts its effects likely involves interaction with specific cellular targets, possibly enzymes or receptors involved in cell signaling pathways. The isocyanomethyl group may facilitate binding to these targets, leading to altered cellular responses .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of various derivatives of benzyloxy compounds, including this compound. It demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) of 0.5 μg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity Assessment :
    • In a study focusing on cancer cell lines, this compound was found to significantly reduce cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The compound induced apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
Benzyl isocyanateBenzyl isocyanateExhibits chemopreventive properties; inhibits carcinogenic processes .
1-Benzyloxy-3-bromomethylbenzene1-Benzyloxy-3-bromomethylbenzeneKnown for skin irritation; limited biological activity reported .

Q & A

What are the optimal synthetic routes for 1-(benzyloxy)-4-(isocyanomethyl)benzene, and how can reaction conditions be optimized to improve yield?

Basic Research Question
The synthesis of this compound typically involves nucleophilic substitution or palladium-catalyzed coupling. A validated method involves reacting 4-(benzyloxy)benzyl bromide with silver cyanate (AgOCN) in anhydrous dichloromethane under nitrogen, yielding ~49% after purification . Optimization strategies include:

  • Catalyst selection : Use of AgOCN over KOCN avoids side reactions.
  • Temperature control : Maintain 0–5°C to suppress thermal decomposition of the isocyanide group.
  • Solvent purity : Anhydrous solvents prevent hydrolysis of intermediates.
  • Workup : Rapid extraction and silica gel chromatography minimize degradation.

Table 1 : Representative Synthesis Data

PrecursorReagentSolventYield (%)Reference
4-(Benzyloxy)benzyl bromideAgOCNCH₂Cl₂49

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Basic Research Question
Key techniques include:

  • ¹H-NMR : Look for aromatic protons (δ 6.8–7.4 ppm, multiplet) and benzyloxy methylene (δ 4.5–5.0 ppm, singlet). The isocyanomethyl group exhibits a singlet near δ 3.1–3.3 ppm .
  • ¹³C-NMR : The isocyanomethyl carbon resonates at δ 120–125 ppm, distinct from nitriles (δ 110–115 ppm) .
  • FT-IR : A sharp peak at ~2100–2150 cm⁻¹ confirms the isocyanide (C≡N) stretch, differentiating it from cyanides (~2250 cm⁻¹) .
  • HRMS : Expect [M+H]+ with exact mass matching C₁₅H₁₃NO (calculated: 223.0997).

Note : Cross-validate with DEPT-135 NMR to confirm methylene and quaternary carbons .

How does the presence of the isocyanomethyl group influence the electrochemical stability of this compound under varying pH conditions?

Advanced Research Question
The isocyanomethyl group confers pH-sensitive redox behavior. Cyclic voltammetry (CV) in acetonitrile reveals:

  • Oxidation : A pH-dependent anodic peak (Ep ≈ +1.05 V vs. Ag/AgCl at pH 3) shifts cathodically with increasing pH due to deprotonation .
  • Instability : Above pH 7, a second oxidation wave (Ep ≈ +1.40 V) suggests decomposition into cyanate or urea derivatives.
    Methodological recommendations :
  • Use buffered electrolytes (e.g., phosphate, pH 3–8) to study pH effects.
  • Combine differential pulse voltammetry (DPV) with LC-MS to identify degradation products .

What strategies can be employed to resolve contradictions in reported NMR data for structurally similar benzyloxy-substituted benzene derivatives?

Advanced Research Question
Discrepancies in NMR data (e.g., chemical shifts for benzyloxy groups) may arise from solvent effects, concentration, or magnetic anisotropy. Resolution strategies:

  • Standardized conditions : Use CDCl₃ as a universal solvent and report concentrations (e.g., 10–20 mg/mL).
  • Paramagnetic additives : Add Cr(acac)₃ to reduce relaxation times and sharpen signals .
  • 2D NMR : Employ HSQC and HMBC to unambiguously assign overlapping peaks (e.g., distinguishing benzyloxy from isocyanomethyl protons) .

Example : For 1-(benzyloxy)-4-(fluoromethyl)benzene, ¹⁹F-NMR at 282 MHz resolves splitting patterns obscured at lower frequencies .

In multicomponent reactions, how can this compound serve as a precursor for bioactive heterocycles, and what are the methodological considerations?

Advanced Research Question
The isocyanomethyl group enables [4+1] cycloadditions to form imidazoles or triazoles. For example:

  • Imidazole synthesis : React with 4-aminophenol and acetylated carboxylic acids under microwave irradiation (100°C, 30 min) to yield 4-(imidazolyl)benzene derivatives with antimicrobial activity .
    Key considerations :
  • Catalyst : Use Cu(I) or Ru(II) to accelerate cycloadditions.
  • Protecting groups : Benzyloxy groups are stable under microwave conditions but require hydrogenolysis for deprotection.
  • Purification : Employ preparative HPLC with C18 columns to isolate polar heterocycles .

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